Cas no 1190924-04-9 (DSPE-PEG-Mal average M.W. 2000)

DSPE-PEG-Mal average M.W. 2000 化学的及び物理的性質
名前と識別子
-
- DSPE-PEG-Mal average M.W. 2000
- DSPE-PEG-Mal
- F76051
- DA-52722
- DA-63036
- [(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]ethoxy})phosphinic acid
- AKOS040757127
- 1915739-87-5
- [(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
- HY-134745
- CS-0148474
- 1190924-04-9
- DSPE-PEG2-mal
-
- インチ: 1S/C54H98N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-52(61)68-46-48(71-53(62)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-70-72(64,65)69-43-40-56-54(63)67-45-44-66-42-33-39-55-49(58)38-41-57-50(59)36-37-51(57)60/h36-37,48H,3-35,38-47H2,1-2H3,(H,55,58)(H,56,63)(H,64,65)
- InChIKey: HFRLDUQCVFDLCN-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(OCCNC(=O)O{-}CC{+n}OCCCNC(CCN1C(=O)C=CC1=O)=O)(=O)O
計算された属性
- せいみつぶんしりょう: 1057.69429187g/mol
- どういたいしつりょう: 1057.69429187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 73
- 回転可能化学結合数: 56
- 複雑さ: 1500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 222Ų
- 疎水性パラメータ計算基準値(XlogP): 13.1
DSPE-PEG-Mal average M.W. 2000 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XD5T-100mg |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 100mg |
$90.00 | 2025-02-12 | ||
Aaron | AR01XD5T-250mg |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 250mg |
$160.00 | 2025-02-12 | ||
1PlusChem | 1P01XCXH-100mg |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 100mg |
$109.00 | 2023-12-26 | ||
Aaron | AR01XD5T-5g |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 5g |
$1752.00 | 2025-02-12 | ||
1PlusChem | 1P01XCXH-250mg |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 250mg |
$172.00 | 2023-12-26 | ||
Aaron | AR01XD5T-1g |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 1g |
$432.00 | 2025-02-12 | ||
1PlusChem | 1P01XCXH-1g |
DSPE-PEG-Mal average M.W. 2000 |
1190924-04-9 | 1g |
$485.00 | 2023-12-26 |
DSPE-PEG-Mal average M.W. 2000 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
DSPE-PEG-Mal average M.W. 2000に関する追加情報
DSPE-PEG-Mal average M.W. 2000: A Versatile Lipid for Advanced Biomedical Applications
DSPE-PEG-Mal average M.W. 2000 is a highly versatile lipid polymer that has gained significant attention in the field of biomedicine due to its unique properties and wide range of applications. This compound, identified by the CAS number 1190924-04-9, is a derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol (PEG) and terminated with a maleimide (Mal) functional group. The average molecular weight of the PEG chain is approximately 2000 Da, which confers specific advantages in terms of solubility, stability, and bioconjugation capabilities.
The maleimide functional group in DSPE-PEG-Mal is particularly valuable for its high reactivity towards thiol groups, making it an ideal choice for site-specific conjugation reactions. This property is crucial in the development of targeted drug delivery systems, where the maleimide group can be used to attach targeting ligands or therapeutic agents to the lipid nanoparticle (LNP) surface. Recent studies have demonstrated the effectiveness of DSPE-PEG-Mal in enhancing the pharmacokinetics and biodistribution of various therapeutic payloads, including small molecules, peptides, and nucleic acids.
In the context of gene therapy, DSPE-PEG-Mal has been extensively utilized to create stable and efficient lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA. The PEGylation provided by the PEG chain helps to shield the LNPs from immune recognition and prolongs their circulation time in the bloodstream. This is particularly important for systemic administration, where prolonged circulation time can significantly improve the therapeutic index by allowing more time for the LNPs to reach their target tissues.
Moreover, the flexibility of DSPE-PEG-Mal allows for customization of LNPs to meet specific therapeutic needs. For instance, by varying the length of the PEG chain or incorporating different functional groups, researchers can fine-tune the properties of the LNPs to optimize their performance in different biological environments. This adaptability has been leveraged in various preclinical studies to develop LNPs with enhanced tissue specificity and reduced off-target effects.
The use of DSPE-PEG-Mal in vaccine development has also shown promising results. In particular, LNPs formulated with DSPE-PEG-Mal have been used to deliver mRNA vaccines against infectious diseases such as COVID-19. The maleimide group facilitates the conjugation of adjuvants or immune-stimulatory molecules to the LNP surface, enhancing the immunogenicity and efficacy of the vaccine. Clinical trials have demonstrated that these LNPs are safe and effective, with high levels of neutralizing antibodies and cellular immune responses observed in vaccinated individuals.
Beyond its applications in drug delivery and vaccine development, DSPE-PEG-Mal has also found use in imaging and diagnostic applications. The maleimide group can be conjugated with imaging agents such as fluorophores or radionuclides, enabling real-time tracking of LNPs in vivo. This capability is invaluable for optimizing dosing regimens and monitoring treatment efficacy in clinical settings.
In conclusion, DSPE-PEG-Mal average M.W. 2000 (CAS No. 1190924-04-9) is a multifunctional lipid polymer that offers significant advantages in biomedicine. Its unique combination of properties makes it an indispensable tool for developing advanced drug delivery systems, vaccines, and diagnostic agents. As research in this field continues to advance, it is likely that new applications for DSPE-PEG-Mal will emerge, further expanding its impact on human health and well-being.
1190924-04-9 (DSPE-PEG-Mal average M.W. 2000) 関連製品
- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)
- 1361746-03-3(5-(2,6-Dichlorophenyl)-2-hydroxypyridine-3-acetonitrile)
- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)
- 1516499-22-1(5-(3-chloro-2-fluorophenyl)-1,2-oxazol-3-amine)
- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)
- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)
- 1361733-50-7(2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)
- 1217704-63-6(N-Acetyl-d3 Adamantamine)
- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)




